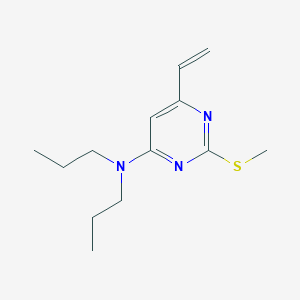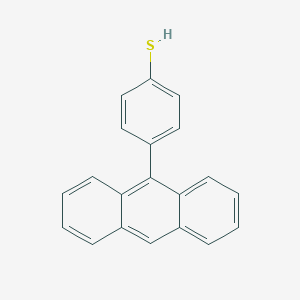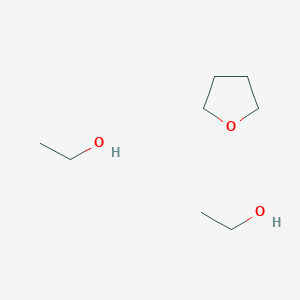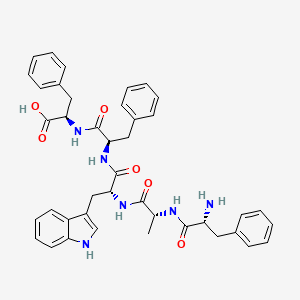
D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-alanine, D-tryptophan, D-phenylalanine, and D-phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like carbodiimides (e.g., DCC) and activators (e.g., HOBt).
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Wissenschaftliche Forschungsanwendungen
D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific biological pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl: Similar structure but lacks one phenylalanine residue.
D-Alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine: Similar structure but with a different sequence of amino acids.
Uniqueness
D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties compared to other peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
644997-24-0 |
|---|---|
Molekularformel |
C41H44N6O6 |
Molekulargewicht |
716.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C41H44N6O6/c1-26(44-38(49)32(42)21-27-13-5-2-6-14-27)37(48)45-35(24-30-25-43-33-20-12-11-19-31(30)33)40(51)46-34(22-28-15-7-3-8-16-28)39(50)47-36(41(52)53)23-29-17-9-4-10-18-29/h2-20,25-26,32,34-36,43H,21-24,42H2,1H3,(H,44,49)(H,45,48)(H,46,51)(H,47,50)(H,52,53)/t26-,32-,34-,35-,36-/m1/s1 |
InChI-Schlüssel |
VHBSGOCMDJAKMD-RSRXNXNWSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@@H](CC5=CC=CC=C5)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


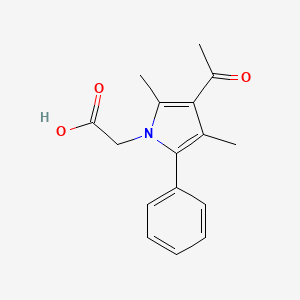


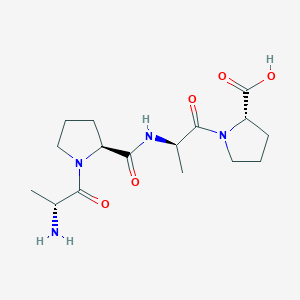
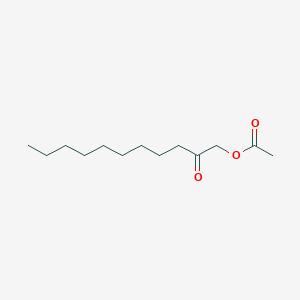
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)

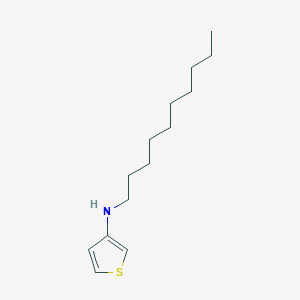
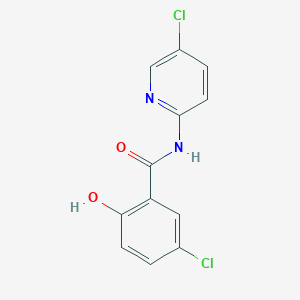
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
